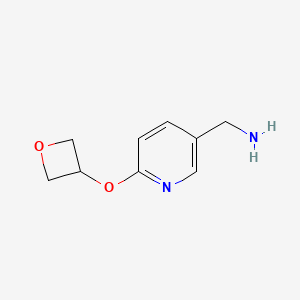

(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine

Descripción

(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is a pyridine-derived compound featuring a methanamine group at the 3-position of the pyridine ring and an oxetan-3-yloxy substituent at the 6-position. The oxetane ring, a four-membered cyclic ether, introduces structural rigidity and polar characteristics, which can enhance solubility and metabolic stability compared to bulkier or more lipophilic substituents .

Propiedades

Fórmula molecular |

C9H12N2O2 |

|---|---|

Peso molecular |

180.20 g/mol |

Nombre IUPAC |

[6-(oxetan-3-yloxy)pyridin-3-yl]methanamine |

InChI |

InChI=1S/C9H12N2O2/c10-3-7-1-2-9(11-4-7)13-8-5-12-6-8/h1-2,4,8H,3,5-6,10H2 |

Clave InChI |

LTEXNEWSNXTVTH-UHFFFAOYSA-N |

SMILES canónico |

C1C(CO1)OC2=NC=C(C=C2)CN |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine typically involves the following steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate precursor.

Attachment to Pyridine: The oxetane ring is then attached to the pyridine ring through an ether linkage. This step may involve the use of a base to facilitate the reaction.

Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group to the pyridine ring. This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Análisis De Reacciones Químicas

Types of Reactions

(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Aplicaciones Científicas De Investigación

(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine: has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mecanismo De Acción

The mechanism by which (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Solubility :

- The oxetane group in (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine provides higher polarity than alkyl or aryl substituents (e.g., cyclopentyloxy or methyl), likely improving aqueous solubility .

- The 2-methoxyethoxy substituent (C₉H₁₄N₂O₂) offers greater hydrophilicity but may reduce metabolic stability compared to oxetane .

Metabolic Stability: Cyclopropylmethoxy and oxetane substituents are associated with enhanced resistance to oxidative metabolism due to their constrained geometries .

Applications in Drug Design :

- Oxetane-containing derivatives are prioritized in kinase inhibitor development for their balanced physicochemical properties .

- Cyclopentyloxy and cyclopropylmethoxy analogs are explored in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier .

Research Implications

- Medicinal Chemistry : The oxetane group’s polarity and metabolic stability make (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine a superior candidate for soluble prodrugs or CNS-active agents compared to bulkier analogs .

- Synthetic Accessibility : While oxetane introduction requires specialized protocols (e.g., ring-opening reactions), its benefits justify the synthetic effort .

Actividad Biológica

(6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an oxetane moiety, which significantly influences its biological interactions. The presence of the oxetane ring enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes.

The biological activity of (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity and receptor function, potentially influencing various biological pathways. The exact molecular targets and pathways involved require further investigation.

Biological Activity Overview

Research indicates that (6-(Oxetan-3-yloxy)pyridin-3-yl)methanamine may exhibit a range of biological activities, including:

- Antifibrotic Effects : Similar compounds have shown potential in reducing fibrosis through modulation of cellular pathways.

- Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are implicated in various inflammatory diseases .

- Enzyme Inhibition : It may act as an inhibitor for specific kinases, which play crucial roles in cell signaling and metabolism .

Data Table: Biological Activities and IC50 Values

Case Studies

-

Anti-Fibrotic Activity :

A study investigated the effects of similar pyridine derivatives on fibrosis in murine models. The results indicated that these compounds could significantly reduce fibrotic markers in tissues, suggesting a promising therapeutic avenue for conditions like liver fibrosis. -

Anti-inflammatory Studies :

Another case study focused on the anti-inflammatory properties of related compounds. The results demonstrated that these compounds effectively suppressed the production of inflammatory cytokines in vitro, with IC50 values comparable to established anti-inflammatory drugs like indomethacin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.